
Buta-1,3-diene;prop-2-enenitrile
Overview
Description
Buta-1,3-diene (CAS 106-99-0), also known as 1,3-butadiene, is a conjugated diene with the molecular formula C₄H₆. It is a key monomer in polymer chemistry, particularly in the production of synthetic rubbers like styrene-butadiene rubber (SBR) and nitrile rubber (NBR) . Prop-2-enenitrile (CAS 107-13-1), commonly termed acrylonitrile, is an unsaturated nitrile (C₃H₃N) widely used in synthesizing polyacrylonitrile (PAN) and copolymers such as acrylonitrile-butadiene-styrene (ABS) .
The combination of these monomers in block copolymers, such as poly(prop-2-enenitrile)-block-poly(buta-1,3-diene), leverages the elasticity of polybutadiene and the chemical resistance of polyacrylonitrile, making them suitable for specialized industrial applications .
Preparation Methods
Polymerization of Buta-1,3-diene and Prop-2-enenitrile
The primary method to prepare Buta-1,3-diene;prop-2-enenitrile is through the copolymerization of the two monomers:
-
- High pressure and elevated temperature are typically employed to initiate and sustain the polymerization reaction.
- Catalysts are used to control the polymerization rate and molecular weight distribution.
-
- Various catalysts including radical initiators and coordination catalysts can be used, but the process often favors controlled radical polymerization to achieve desired copolymer composition and properties.
-
- The polymerization proceeds via free radical or coordination mechanisms where the double bonds in buta-1,3-diene and prop-2-enenitrile open and link to form polymer chains with alternating units.
-
- After polymerization, a controlled hydrogenation step is applied to partially saturate the polymer, improving its stability and resistance to heat and chemicals.
- Hydrogen gas is used with suitable catalysts (e.g., nickel or palladium-based) to reduce unsaturated bonds selectively.
This method yields a copolymer with enhanced mechanical strength, chemical resistance, and thermal stability, suited for industrial applications such as seals and gaskets.
Hydrocyanation of Buta-1,3-diene to Form Nitriles
An important related preparation method involves the hydrocyanation of buta-1,3-diene to produce nitrile intermediates, which can be further processed to obtain compounds like adiponitrile or related nitriles:
-
- Buta-1,3-diene reacts with hydrogen cyanide (HCN) in the presence of nickel(0) catalysts coordinated with aryl phosphite ligands.
- This reaction forms a mixture of mononitriles such as pent-3-enenitrile and 2-methylbut-3-enenitrile.
-
- The branched nitrile is isomerized to the linear form using nickel(0) catalysts and Lewis acids.
- The nitriles are separated by distillation.
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- The linear nitriles undergo further hydrocyanation to produce adiponitrile with high selectivity (up to 90%).
While this process is primarily used industrially for adiponitrile production (a nylon precursor), the initial hydrocyanation step is relevant to the preparation of nitrile-containing compounds related to this compound.
Data Table: Summary of Preparation Methods
Method | Key Reactants/Conditions | Catalysts/Agents | Yield/Selectivity | Notes |
---|---|---|---|---|
Copolymerization of monomers | Buta-1,3-diene + Prop-2-enenitrile, high P/T | Radical or coordination catalysts | High (industrial scale) | Followed by controlled hydrogenation for stability |
Hydrocyanation of buta-1,3-diene | Buta-1,3-diene + HCN, Ni(0)-aryl phosphite catalyst | Nickel(0), Lewis acids | Up to 90% selectivity | Produces nitrile intermediates for further synthesis |
Synthesis of 2-(bromomethyl)buta-1,3-diene | 1,4-dibromo-2-(bromomethyl)but-2-ene + DMPU | DMPU, NBS in earlier methods | 24-60% | Intermediate for advanced nitrile synthesis |
Detailed Research Findings and Analysis
The copolymerization and hydrogenation approach is the most commercially significant method for producing this compound copolymers, offering control over polymer properties such as molecular weight, thermal stability, and chemical resistance.
The hydrocyanation process developed by DuPont is a landmark in industrial chemistry, enabling large-scale production of nitrile compounds from buta-1,3-diene. This process uses sophisticated nickel(0) catalysts and ligand systems to achieve high regioselectivity and yield, critical for producing pure nitrile intermediates.
The synthesis of bromomethyl derivatives of buta-1,3-diene, while more niche, is important for synthetic organic chemistry research, enabling access to functionalized dienes for further transformations. Improvements in this synthesis have focused on increasing yield and stability of intermediates.
Chemical Reactions Analysis
Buta-1,3-diene;prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: This reaction can occur under high-temperature conditions, leading to the formation of oxidized products.
Reduction: The hydrogenation process itself is a reduction reaction where hydrogen is added to the polymer.
Substitution: This compound can undergo substitution reactions with various reagents, leading to the formation of different derivatives
Common reagents used in these reactions include hydrogen gas for hydrogenation, oxygen or ozone for oxidation, and various organic compounds for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Buta-1,3-diene;prop-2-enenitrile has numerous scientific research applications due to its unique properties:
Chemistry: It is used in the development of high-performance seals and gaskets that can withstand extreme conditions.
Biology: Its resistance to harsh chemicals makes it suitable for use in microfluidic devices for biological research.
Medicine: The compound’s durability and resistance to wear and tear make it useful in medical devices that require long-term reliability.
Industry: It is widely used in the automotive industry for manufacturing seals, gaskets, and other components that need to perform under high temperatures and pressures
Mechanism of Action
The mechanism of action of Buta-1,3-diene;prop-2-enenitrile involves its interaction with various molecular targets and pathways. The hydrogenation process enhances the stability of the polymer, making it more resistant to degradation. This stability is crucial for its performance in high-stress environments. The molecular structure allows it to form strong bonds with other materials, providing excellent sealing and protective properties .
Comparison with Similar Compounds
Buta-1,3-diene vs. Other Alkenes/Dienes
Buta-1,3-diene is distinguished from mono-enes like but-1-ene (CAS 106-98-9) and (Z)-2-butene (CAS 590-18-1) by its conjugated diene structure, which enhances reactivity in polymerization and cycloaddition reactions.
Key Findings :
- Buta-1,3-diene’s conjugation enables superior polymerization kinetics compared to mono-enes, making it indispensable in elastomer production .
- Its lower permissible concentration in industrial mixtures (≤1.0%) reflects higher toxicity concerns compared to but-1-ene (≤20.0%) .
Prop-2-enenitrile vs. Other Nitriles
Prop-2-enenitrile is compared to pent-3-enenitrile (CAS 4635-87-4), a longer-chain unsaturated nitrile, to highlight structural and functional differences.
Key Findings :
Biological Activity
Buta-1,3-diene;prop-2-enenitrile, commonly known as acrylonitrile-butadiene rubber (Nitrile Butadiene Rubber), is a synthetic copolymer formed through the polymerization of buta-1,3-diene and prop-2-enenitrile. This compound is notable for its unique properties, including high resistance to oils, chemicals, and heat, which make it suitable for various industrial applications. However, its biological activity is less explored due to its synthetic nature.
Chemical Structure and Properties
The molecular structure of this compound consists of alternating units of buta-1,3-diene and prop-2-enenitrile. This configuration contributes to its mechanical strength and flexibility. The compound is characterized by:
Property | Description |
---|---|
Molecular Formula | C₇H₉N |
Molecular Weight | 109.15 g/mol |
Appearance | Typically a rubbery solid |
Solubility | Insoluble in water; soluble in organic solvents |
Thermal Stability | High thermal stability under various conditions |
Biological Activity Overview
While this compound does not exhibit specific biological mechanisms of action typically associated with natural compounds, it has been recognized for its biocompatibility in certain applications. Its primary biological relevance arises from its use in medical devices and drug delivery systems.
Applications in Medicine
- Medical Devices : The compound's mechanical properties make it suitable for long-term implants and prosthetics.
- Drug Delivery Systems : Its chemical resistance allows for the formulation of devices that can withstand harsh environments within the body.
Research Findings
Research on this compound primarily focuses on its interactions with various substrates rather than direct biological effects. Key findings include:
- Biocompatibility Studies : Evaluations indicate that the compound is compatible with biological tissues, making it a candidate for various biomedical applications.
- Chemical Resistance : Studies have shown that this synthetic polymer exhibits excellent resistance to a variety of chemical substances including acids, alkalis, oils, and solvents.
Case Studies
Several studies illustrate the applications and properties of this compound:
- Microfluidic Devices : Research demonstrated the use of this compound in developing microfluidic devices that require materials resistant to chemical degradation.
- Automotive Industry Applications : Investigations into its use in automotive seals and gaskets highlighted its durability and performance under extreme conditions .
Q & A
Q. What are the optimal synthetic routes for preparing conjugates of buta-1,3-diene and prop-2-enenitrile?
Level: Basic
Methodological Answer:
The synthesis typically involves multi-step organic reactions. For example, prop-2-enenitrile derivatives can be synthesized via condensation reactions between benzothiazole or benzoxazole intermediates and nitrile-containing precursors. Key steps include:
- Step 1: Activation of the nitrile group using catalysts like palladium or copper-based systems (e.g., Suzuki coupling for aryl group introduction) .
- Step 2: Temperature-controlled cyclization (60–80°C) in polar solvents (e.g., dimethyl sulfoxide) to ensure regioselectivity .
- Step 3: Purification via column chromatography with silica gel and eluents like ethyl acetate/hexane mixtures to achieve >95% purity .
Critical Parameters: Solvent polarity, catalyst loading, and reaction time significantly impact yield.
Q. Which analytical techniques are most effective for characterizing buta-1,3-diene and prop-2-enenitrile derivatives?
Level: Basic
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR: Assigns proton and carbon environments, confirming substituent positions (e.g., distinguishing E/Z isomers via coupling constants) .
- 2D NMR (COSY, HSQC): Resolves complex spin systems in benzothiazole or benzoxazole derivatives .
- Mass Spectrometry (HRMS): Validates molecular formulas with <5 ppm mass accuracy .
- Infrared Spectroscopy (IR): Identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹) .
Data Interpretation Tip: Cross-reference spectral data with computational tools (e.g., PubChem’s InChIKey) .
Q. How can researchers design experiments to study reaction mechanisms involving these compounds?
Level: Advanced
Methodological Answer:
- Kinetic Isotope Effects (KIE): Use deuterated analogs to probe rate-determining steps (e.g., hydrogen abstraction in radical reactions) .
- Computational Modeling: Apply DFT (Density Functional Theory) to map transition states and activation energies (software: Gaussian, ORCA) .
- Trapping Intermediates: Quench reactions at timed intervals and analyze intermediates via LC-MS or freeze-trapping for cryo-NMR .
Case Study: A 2024 study used in situ IR spectroscopy to track nitrile group reactivity during Pd-catalyzed coupling, revealing a two-step oxidative addition mechanism .
Q. How can contradictions in reported stability data for buta-1,3-diene derivatives be resolved?
Level: Advanced
Methodological Answer:
Conflicting stability data often arise from environmental factors. Mitigation strategies include:
- Controlled Degradation Studies: Expose compounds to UV light, humidity, or oxidants (e.g., H₂O₂) under standardized conditions .
- Statistical Meta-Analysis: Pool data from multiple studies (e.g., EPA’s SWIFT Review filters) to identify trends and outliers .
- Reproducibility Protocols: Adopt EPA’s data prioritization framework, which classifies studies based on experimental rigor (e.g., exclusion of non-peer-reviewed data) .
Example: A 2020 EPA evaluation resolved discrepancies in 1,3-butadiene toxicity by prioritizing studies with validated exposure metrics .
Q. What safety protocols are critical when handling these compounds in laboratory settings?
Level: Basic
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact with nitriles (known irritants) .
- Ventilation: Use fume hoods for reactions releasing volatile byproducts (e.g., HCN gas from nitrile degradation) .
- Emergency Procedures:
- Inhalation Exposure: Immediate relocation to fresh air; administer artificial respiration if needed .
- Spill Management: Neutralize nitriles with alkaline permanganate solutions before disposal .
Regulatory Compliance: Follow OSHA guidelines and EPA risk evaluation frameworks for occupational exposure limits .
Q. How can researchers optimize reaction yields in multi-step syntheses of prop-2-enenitrile derivatives?
Level: Advanced
Methodological Answer:
- Design of Experiments (DoE): Use factorial designs to test variables (e.g., solvent, temperature, catalyst ratio). A 2025 study achieved 87% yield by optimizing DMSO volume (15 mL/g substrate) and Pd(OAc)₂ loading (2 mol%) .
- In-line Monitoring: Implement PAT (Process Analytical Technology) tools like ReactIR to track reaction progress in real time .
- Workup Strategies: Employ liquid-liquid extraction (e.g., dichloromethane/water) to remove unreacted starting materials before crystallization .
Q. What computational tools are recommended for predicting the physicochemical properties of these compounds?
Level: Advanced
Methodological Answer:
- PubChem: Access experimental data (e.g., boiling points, solubility) for benchmarking computational predictions .
- COSMO-RS: Predicts solubility parameters and partition coefficients via quantum-chemical calculations .
- Molecular Dynamics (MD): Simulates bulk phase behavior (e.g., diffusion coefficients in solvents) using GROMACS .
Validation: Cross-check predictions with NIST Chemistry WebBook data (e.g., phase change enthalpies) .
Q. How should researchers address discrepancies in biological activity data for nitrile-containing compounds?
Level: Advanced
Methodological Answer:
- Dose-Response Reassessment: Test compounds across a wider concentration range (e.g., 0.1–100 µM) to identify non-linear effects .
- Cell Line Validation: Use ATCC-certified cell lines and include positive controls (e.g., doxorubicin for cytotoxicity assays) .
- Meta-Analysis Tools: Apply PRISMA guidelines to systematically evaluate literature and exclude studies with unverified purity (>95%) .
Q. Table 1: Key Reaction Conditions for Prop-2-enenitrile Derivatives
Reaction Type | Catalyst | Solvent | Temperature | Yield (%) | Reference |
---|---|---|---|---|---|
Condensation | CuI | DMF | 80°C | 75 | |
Suzuki Coupling | Pd(PPh₃)₄ | THF | 60°C | 82 | |
Cyclization | None | DMSO | RT | 68 |
Properties
IUPAC Name |
buta-1,3-diene;prop-2-enenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6.C3H3N/c1-3-4-2;1-2-3-4/h3-4H,1-2H2;2H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTXGQCSETZTARF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC=C.C=CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
72869-34-2, 106974-61-2, 68910-08-7, 68891-47-4, 9003-18-3, 68683-29-4, 106974-60-1, 118578-02-2, 68891-46-3, 88254-10-8, 106930-79-4 | |
Record name | 2-Propenenitrile, polymer with 1,3-butadiene, carboxy-terminated, 2-hydroxyethyl esters | |
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Record name | 2-Propenenitrile, polymer with 1,3-butadiene, block | |
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Record name | 2-Propenenitrile, polymer with 1,3-butadiene, hydroxy-terminated | |
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Record name | 2-Propenenitrile, polymer with 1,3-butadiene, 3-carboxy-1-cyano-1-methylpropyl-terminated, 2-hydroxy-3-[(1-oxo-2-propen-1-yl)oxy]propyl ester | |
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Record name | Acrylonitrile-butadiene copolymer | |
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Record name | 2-Propenenitrile, polymer with 1,3-butadiene, 1-cyano-1-methyl-4-oxo-4-[[2-(1-piperazinyl)ethyl]amino]butyl-terminated | |
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Record name | 2-Propenenitrile, polymer with 1,3-butadiene, alternating | |
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Record name | 2-Propenenitrile, polymer with 1,3-butadiene, 4-[(5-amino-4-methylpentyl)amino]-1-cyano-1-methyl-4-oxobutyl-terminated | |
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Record name | 2-Propenenitrile, polymer with 1,3-butadiene, hydrogenated | |
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Record name | 2-Propenenitrile, polymer with 1,3-butadiene, graft | |
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Molecular Weight |
107.15 g/mol | |
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Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white or tan solid with a mild odor like rubber; [Zeon Chemicals MSDS], Caramel-colored viscous liquid with a slight odor; [Emerald Performance Materials MSDS], Liquid with a mild amine odor; [Scientific Polymer Products MSDS] | |
Record name | 1,3-Butadiene, polymer with 2-propenenitrile | |
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Record name | 2-Propenenitrile, polymer with 1,3-butadiene, 1-cyano-1-methyl-4-oxo-4-((2-(1-piperazinyl)ethyl)amino)butyl-terminated | |
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CAS No. |
68683-29-4, 68891-47-4, 9003-18-3, 68891-46-3, 88254-10-8 | |
Record name | 2-Propenenitrile, polymer with 1,3-butadiene, 1-cyano-1-methyl-4-oxo-4-((2-(1-piperazinyl)ethyl)amino)butyl-terminated | |
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Record name | 2-Propenenitrile, polymer with 1,3-butadiene, 3-carboxy-1-cyano-1-methylpropyl-terminated, 2-hydroxy-3-((1-oxo-2-propen-1-yl)oxy)propyl ester | |
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Record name | 2-Propenenitrile, polymer with 1,3-butadiene, 1-cyano-1-methyl-4-oxo-4-[[2-(1-piperazinyl)ethyl]amino]butyl-terminated | |
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Record name | 2-Propenenitrile, polymer with 1,3-butadiene, 3-carboxy-1-cyano-1-methylpropyl-terminated | |
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Record name | 2-Propenenitrile, polymer with 1,3-butadiene, 3-carboxy-1-cyano-1-methylpropyl-terminated, 2-hydroxy-3-[(1-oxo-2-propen-1-yl)oxy]propyl ester | |
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Record name | 2-Propenenitrile, polymer with 1,3-butadiene, 1-cyano-1-methyl-4-oxo-4-[[2-(1-piperazinyl)ethyl]amino]butyl-terminated | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.509 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Propenenitrile, polymer with 1,3-butadiene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.385 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Propenenitrile, polymer with 1,3-butadiene, hydrogenated | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.568 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-PROPENENITRILE, POLYMER WITH 1,3-BUTADIENE, 3-CARBOXY-1-CYANO-1-METHYLPROPYL-TERMINATED | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Hydrierter Acrylnitril-butadienkautschuk | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.